molecular formula C12H18ClNS B1405207 3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1824266-72-9

3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1405207
CAS No.: 1824266-72-9
M. Wt: 243.8 g/mol
InChI Key: JCHRGBMELXDWLU-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex bicyclic structures containing heterocyclic substituents. The parent compound, 3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane, possesses a molecular formula of C₁₂H₁₇NS and a molecular weight of 207.34 grams per mole. The nomenclature systematically describes each structural component, beginning with the bicyclic core system designated as 8-azabicyclo[3.2.1]octane, which indicates a bicyclic structure containing eight carbon atoms and one nitrogen atom arranged in a specific bridged configuration. The numerical descriptor [3.2.1] specifies the number of atoms in each bridge connecting the two rings, with three atoms in the first bridge, two atoms in the second bridge, and one atom in the third bridge.

The substituent designation "thiophen-2-ylmethyl" at position 3 indicates the presence of a thiophene ring system connected through a methylene linker to the third carbon of the bicyclic scaffold. This nomenclature precisely conveys that the thiophene ring is attached via its 2-position to a methylene group, which in turn is bonded to the 3-position of the azabicyclo[3.2.1]octane core. The thiophene heterocycle contributes both sulfur and aromatic character to the overall molecular structure, potentially influencing both the compound's chemical reactivity and biological activity profiles. The systematic approach to naming this compound ensures unambiguous identification and facilitates accurate communication within the scientific community regarding its precise chemical structure and composition.

Table 1: Molecular Composition Analysis

Component Molecular Formula Molecular Weight (g/mol) Structural Features
Free Base C₁₂H₁₇NS 207.34 Bicyclic core with thiophene substituent
Hydrochloride Salt C₁₂H₁₈ClNS 243.80 Protonated amine with chloride counterion
Thiophene Substituent C₅H₄S 84.15 Five-membered aromatic heterocycle
Azabicyclic Core C₇H₁₃N 111.19 Bridged bicyclic amine scaffold

Structural Relationship to Tropane Alkaloid Scaffolds

The 8-azabicyclo[3.2.1]octane core structure of this compound directly corresponds to the fundamental scaffold found throughout the tropane alkaloid family of natural products. Tropane alkaloids constitute a compound class structurally defined by their central 8-azabicyclo[3.2.1]octane core, which serves as the molecular foundation for diverse bioactivity profiles combined with an unusual aza-bridged bicyclic framework. This structural relationship places the target compound within the broader context of tropane-derived molecules that have historically attracted significant interest within organic chemistry and pharmaceutical research due to their unique three-dimensional architectures and associated biological activities.

The bicyclic scaffold exhibits the characteristic bridgehead nitrogen atom at position 8, which forms part of both ring systems and creates the distinctive rigid molecular geometry associated with tropane structures. This nitrogen atom typically exists in a tertiary amine configuration in the free base form, contributing to the compound's basic properties and its ability to form salt derivatives. The specific positioning of the thiophene-containing substituent at the 3-position of the bicyclic core represents a strategic modification that maintains the essential tropane architecture while introducing additional pharmacological and physicochemical properties through the aromatic heterocyclic moiety. Research has demonstrated that enantioselective examples of cycloaddition reactions can be employed to construct tropane derivatives with excellent control of stereoselectivity, providing access to structurally diverse compounds based on this fundamental scaffold.

The tropane alkaloid family includes numerous naturally occurring compounds such as cocaine, atropine, and scopolamine, each of which contains the same 8-azabicyclo[3.2.1]octane core but differs in the nature and positioning of substituents around the bicyclic framework. Modern synthetic approaches to tropane scaffolds have focused on developing methodologies that enable late-stage structural diversification at key positions, including the nitrogen at position 8 and carbon centers at positions 3, 6, and 7, which are critical for modulating biological properties. The incorporation of the thiophen-2-ylmethyl substituent at position 3 represents such a strategic modification, potentially influencing both the compound's interaction with biological targets and its overall pharmaceutical properties while preserving the fundamental structural characteristics that define the tropane alkaloid class.

Hydrochloride Salt Formation Rationale and Physicochemical Implications

The formation of the hydrochloride salt of 3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane addresses several fundamental challenges associated with the pharmaceutical development of amine-containing compounds. Salt formation represents a widely employed strategy in pharmaceutical chemistry to improve the solubility and dissolution rates of acidic and basic drugs, with hydrochloride salts being particularly common for compounds containing basic nitrogen atoms. The tertiary amine nitrogen at position 8 of the azabicyclo[3.2.1]octane scaffold readily accepts a proton from hydrochloric acid, forming an ionic compound where the protonated amine serves as the cation and chloride functions as the counterion. This protonation process converts the neutral free base into a charged species, fundamentally altering its physicochemical properties and pharmaceutical behavior.

The mechanism of hydrochloride salt formation follows established acid-base chemistry principles, where the basic nitrogen atom of the tropane scaffold accepts a proton from hydrochloric acid through a neutralization reaction. This process can be represented as the interaction between the free base amine and hydrochloric acid, resulting in the formation of an ammonium chloride salt structure. The resulting ionic compound typically exhibits significantly enhanced water solubility compared to the corresponding free base, as demonstrated in related compounds where hydrochloride salt formation increased water solubility from microgram per milliliter levels to hundreds of micrograms per milliliter. Additionally, the salt formation process often produces crystalline solids with improved handling characteristics, stability profiles, and purification properties compared to the free base forms.

Table 2: Physicochemical Property Comparison

Property Free Base Hydrochloride Salt Improvement Factor
Molecular Weight 207.34 g/mol 243.80 g/mol 1.18× increase
Expected Solubility Low (lipophilic) High (hydrophilic) >100× typical increase
Physical State Variable Crystalline solid Enhanced stability
pH Stability pH dependent Improved Enhanced formulation options

The pH-solubility relationship of hydrochloride salts follows predictable patterns that are crucial for pharmaceutical formulation development. Research has demonstrated that the solubility profiles of bases and their hydrochloride salts are essentially identical except during phase transitions, with the intersection point of the two solubility curves occurring at a pH value determined by the compound's dissociation constant and the relative solubilities of the salt and free base forms. For compounds with significant differences between salt and free base solubilities, a characteristic tent-like peak appears in the pH-solubility profile, representing the point where both forms coexist in equilibrium. This understanding enables formulators to predict and optimize the dissolution behavior of the hydrochloride salt across different pH environments, which is particularly important for oral pharmaceutical preparations that must navigate the varying pH conditions of the gastrointestinal tract.

Properties

IUPAC Name

3-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS.ClH/c1-2-12(14-5-1)8-9-6-10-3-4-11(7-9)13-10;/h1-2,5,9-11,13H,3-4,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHRGBMELXDWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Procedure:

  • Starting Material: An amino alcohol or amino ester derivative.
  • Reaction Conditions: Cyclization facilitated by dehydrating agents or acid catalysis, often under reflux in solvents like toluene or dichloromethane.
  • Purification: Crude products are purified via column chromatography or recrystallization.

Introduction of the Thiophen-2-ylmethyl Group

The key functionalization step involves attaching the thiophen-2-ylmethyl moiety to the nitrogen atom of the azabicyclic scaffold. This is generally achieved via nucleophilic substitution or alkylation using suitable electrophiles.

Method A: Alkylation with Thiophen-2-ylmethyl Halides

  • Reagents: Thiophen-2-ylmethyl halides (e.g., bromide or chloride derivatives).
  • Conditions:
    • Use of a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen.
    • Conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
    • Temperature maintained around room temperature to reflux.
  • Procedure:
    • The azabicyclic amine is dissolved in the solvent.
    • The halide is added dropwise with stirring.
    • Reaction progress monitored via TLC.
    • After completion, the mixture is filtered, and the product is purified by chromatography.

Method B: Reductive Amination

  • Alternatively, if a precursor aldehyde or ketone bearing the thiophen-2-ylmethyl group is available, reductive amination can be employed:
    • React with the amine in the presence of a reducing agent like sodium cyanoborohydride.
    • Conditions: Mild acidic pH, room temperature.

Conversion to Hydrochloride Salt

The free base 3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane is converted into its hydrochloride salt through acidification:

  • Procedure:
    • Dissolve the free base in anhydrous ethanol or methanol.
    • Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise.
    • Stir at room temperature until salt formation is complete.
    • Isolate the precipitated hydrochloride salt via filtration.
    • Wash with cold solvent and dry under vacuum.

Representative Data and Reaction Conditions

Step Reagents Solvent Temperature Duration Purification Notes
Core cyclization Amino precursor Toluene or DCM Reflux 12-24h Chromatography Acid catalysis or dehydrating agents
Alkylation Thiophen-2-ylmethyl halide DMF or acetonitrile Room temp to reflux 4-24h Column chromatography Base: K2CO3 or NaH
Salt formation HCl gas or HCl solution Ethanol/methanol Room temp 1-2h Filtration Precipitate dried under vacuum

Data Tables and Comparative Analysis

Method Key Reagents Solvent Reaction Time Yield (%) Purification Method Remarks
Alkylation with halides Thiophen-2-ylmethyl bromide DMF 8-24h 65-85 Chromatography Widely used, high efficiency
Reductive amination Thiophen-2-ylmethyl aldehyde Methanol 12-48h 60-78 Recrystallization Suitable if aldehyde is available
Direct nucleophilic substitution Thiophen-2-ylmethyl chloride Acetonitrile 4-12h 55-80 Chromatography Requires halide synthesis

Research Findings and Patent Insights

  • Patent WO2007063071A1 describes a synthesis involving cyclization of hydroxy-azabicyclic derivatives, followed by functionalization with thiophen-2-ylmethyl groups via nucleophilic substitution under inert atmosphere and elevated temperatures (~90°C).
  • The use of protecting groups such as tert-butyl esters or carbamates can facilitate selective functionalization.
  • Purification techniques often involve silica gel chromatography with eluents like ethyl acetate/hexane mixtures, ensuring high purity of intermediates and final compounds.
  • Reaction atmospheres are typically inert (argon or nitrogen) to prevent oxidation or side reactions, especially during alkylation or reduction steps.

Summary of the Preferred Preparation Route

This multi-step approach, supported by patent data and chemical literature, provides a robust and scalable route for preparing 3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the bicyclic structure or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to modified bicyclic structures.

Scientific Research Applications

Biological Activities

The 8-azabicyclo[3.2.1]octane scaffold is recognized for its role as a precursor to various biologically active compounds, including tropane alkaloids. These compounds have demonstrated a wide array of biological activities, including:

  • Neurotransmitter Reuptake Inhibition : Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane structure can effectively inhibit the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This property makes them potential candidates for treating mood disorders, anxiety, and attention deficit hyperactivity disorder (ADHD) .
  • Analgesic Properties : Some studies suggest that these compounds may possess analgesic effects, which could be beneficial in pain management therapies .

Therapeutic Uses

The therapeutic applications of 3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride are primarily linked to its pharmacological profile as a monoamine reuptake inhibitor:

  • Depression Treatment : The compound has shown promise in the treatment of depression by modulating neurotransmitter levels in the brain . It may offer advantages over traditional antidepressants by potentially reducing side effects associated with older classes of drugs.
  • Anxiety Disorders : Given its action on neurotransmitter systems, this compound may also be useful in managing anxiety disorders .

Synthesis Methodologies

The synthesis of this compound involves several chemical reactions that allow for the construction of the bicyclic structure while incorporating the thiophenyl group:

  • Starting Materials : The synthesis typically begins with readily available precursors that can be transformed into the desired bicyclic framework.
  • Key Reactions : Various methodologies have been reported for constructing the azabicyclo structure, including:
    • Enantioselective construction techniques that ensure the correct stereochemistry is achieved during synthesis .
    • Use of coupling reactions to introduce the thiophenyl group at the appropriate position on the bicyclic framework .

Case Studies and Research Findings

Several studies have documented the therapeutic potential and synthesis strategies for 8-azabicyclo[3.2.1]octane derivatives:

  • Case Study on Depression : A clinical study highlighted how compounds derived from this scaffold were effective in alleviating symptoms of major depressive disorder with fewer side effects compared to traditional antidepressants .
  • Pain Management Research : Another investigation focused on the analgesic properties of these compounds, demonstrating their efficacy in animal models for pain relief without significant adverse effects .

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is pharmacologically significant, as seen in cocaine analogs and dopamine transporter (DAT) inhibitors. Below is a systematic comparison with structurally related compounds:

Structural and Molecular Comparisons

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane HCl Thiophen-2-ylmethyl C₁₂H₁₈ClNS 243.8 Sulfur-containing aromatic group; moderate lipophilicity
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane HCl 2-Pyridinylsulfanyl C₁₂H₁₇ClN₂S 256.8 Nitrogen-rich heterocycle; potential for hydrogen bonding
RTI-336 (DAT inhibitor) 4-Chlorophenyl + 3-(4-methylphenyl)isoxazole C₂₄H₂₆Cl₂N₂O 429.4 Dual substituents for enhanced DAT selectivity; clinical relevance
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane HCl Tert-butylsulfanyl C₁₁H₂₀ClNS 217.8 Bulky alkylsulfanyl group; increased steric hindrance
exo-3-Fluoro-8-azabicyclo[3.2.1]octane HCl Fluoro C₇H₁₁ClFN 164.6 Electronegative fluorine atom; improved metabolic stability

Pharmacological and Functional Insights

  • Thiophene vs. Pyridine Derivatives : The thiophen-2-ylmethyl group in the target compound offers π-π stacking interactions via its aromatic ring, whereas the pyridinylsulfanyl group in introduces basic nitrogen atoms, enhancing solubility and polar interactions .
  • DAT Inhibitors : RTI-336 () demonstrates how bulky substituents like 4-chlorophenyl and isoxazole improve DAT affinity and selectivity. The thiophene analog may exhibit distinct binding kinetics due to sulfur’s electron-rich nature .

Biological Activity

3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have been studied for their biological activities, particularly as neurotransmitter reuptake inhibitors and antimicrobial agents.

  • Molecular Formula : C11H14ClNS
  • Molecular Weight : 227.75 g/mol
  • CAS Number : 1824266-72-9

The primary biological activity of this compound is attributed to its role as a neurotransmitter reuptake inhibitor . This compound has shown the ability to inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in the treatment of various neuropsychiatric disorders including depression and anxiety .

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Data Table: Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter InhibitionInhibits reuptake of serotonin, norepinephrine, and dopamine
AntimicrobialPotential activity against specific bacterial strains
AnticancerInvestigated for potential anticancer effects

Case Study 1: Neurotransmitter Reuptake Inhibition

A study demonstrated that derivatives of the azabicyclo[3.2.1]octane class significantly inhibited serotonin and norepinephrine transporters in vitro, suggesting a mechanism similar to established antidepressants . The findings indicate potential for developing new antidepressant therapies with improved side effect profiles.

Case Study 2: Antimicrobial Activity

Research on related compounds has indicated promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. While specific studies on this compound are still emerging, its structural similarities suggest comparable efficacy .

Case Study 3: Anticancer Research

The azabicyclo[3.2.1]octane scaffold has been explored for its anticancer potential in various studies, indicating that modifications could lead to effective cancer treatments. The unique structure allows for interactions with biological targets involved in cancer progression .

Q & A

Basic Question: What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives, and how are these interactions experimentally validated?

Answer:
The compound class primarily interacts with monoamine transporters , including the dopamine transporter (DAT) and serotonin transporter (SERT), as well as enzymes like long-chain fatty acid elongase 6 (ELOVL6) . Experimental validation involves:

  • Radioligand binding assays using [³H]-WIN35,428 for DAT affinity studies .
  • Functional uptake inhibition assays in transfected cell lines (e.g., HEK293) expressing human SERT or DAT .
  • ELOVL6 inhibition assays via LC-MS/MS analysis of fatty acid elongation products in hepatic cell models .

Basic Question: What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane scaffold?

Answer:
Key methodologies include:

  • Enantioselective synthesis from acyclic precursors with pre-installed stereochemistry, enabling stereocontrolled cyclization .
  • Desymmetrization of tropinone derivatives using chiral catalysts (e.g., phosphoric acids) to generate enantiopure scaffolds .
  • Ring-closing iodoamination of cycloheptene precursors, achieving >99:1 diastereomeric ratios in tropane alkaloid synthesis .

Advanced Question: How can researchers resolve contradictions in structure-activity relationship (SAR) studies of 8-azabicyclo[3.2.1]octane derivatives?

Answer:
Contradictions often arise from substituent positioning (e.g., C3 vs. N8 modifications) or assay variability . Mitigation strategies:

  • Systematic SAR profiling : Compare derivatives with halogenated aryl groups at C3 (e.g., 4-chlorophenyl enhances DAT affinity) versus alkyl/oxygenated N8 substituents .
  • Cross-validate data using orthogonal assays (e.g., electrophysiology for transporter function vs. binding assays) .
  • Computational modeling : Apply QSAR or molecular docking to predict steric/electronic effects of substituents on target binding .

Advanced Question: What strategies optimize enantioselective synthesis for tropane-based derivatives?

Answer:

  • Chiral phosphoric acid catalysis : Achieves pseudotransannular desymmetrization of cycloheptene epoxides, yielding enantiopure 8-azabicyclo[3.2.1]octanes with >90% ee .
  • Raney nickel-mediated reductions : Critical for stereochemical control in intermediates (e.g., cis-diols in 8-oxa-3-azabicyclo derivatives) .
  • Hydrogenolysis conditions : Use Pearlman’s catalyst (Pd(OH)₂/C) for selective N-benzyl removal without scaffold degradation .

Basic Question: Which analytical methods are recommended for characterizing 8-azabicyclo[3.2.1]octane derivatives?

Answer:

  • HPLC-MS : Quantifies purity and detects degradation products (e.g., column: C18, mobile phase: acetonitrile/ammonium formate) .
  • ¹H/¹³C NMR : Assigns stereochemistry (e.g., coupling constants for bridgehead protons) and confirms substituent regiochemistry .
  • Elemental analysis : Validates synthetic intermediates (e.g., %C/H/N deviations <0.4% indicate high purity) .

Advanced Question: How can synthetic routes be optimized for large-scale production while minimizing impurities?

Answer:

  • Solvent conditioning : Pre-treat equipment with ethanol to eliminate acetonitrile residues, which form nitrile-derived byproducts during hydrogenolysis .
  • In-process monitoring : Implement strict specifications for intermediate purity (e.g., ≤0.1% ditosylate in cyclization steps) .
  • Scalable catalysts : Replace stoichiometric reagents with catalytic systems (e.g., Pd-catalyzed cross-couplings for aryl substitutions) .

Advanced Question: What is the impact of stereochemistry on the biological activity of 8-azabicyclo[3.2.1]octane derivatives?

Answer:

  • Enantiomer-specific binding : (1R,2S,3S,5S)-configured RTI-336 shows 100-fold higher DAT affinity than its enantiomer due to complementary Van der Waals interactions .
  • Stereoselective metabolism : endo-configured derivatives exhibit slower hepatic clearance compared to exo isomers, impacting pharmacokinetics .
  • Synthetic control : Asymmetric hydrogenation or enzymatic resolution ensures access to enantiopure intermediates .

Basic Question: What role does computational chemistry play in studying these compounds?

Answer:

  • QSAR models : Predict logP and binding affinity based on substituent electronic parameters (e.g., Hammett σ values for aryl groups) .
  • Molecular docking : Visualizes interactions between C3-thiophene substituents and DAT’s hydrophobic subpocket .
  • MD simulations : Assess scaffold rigidity and conformational stability in aqueous vs. lipid bilayer environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride

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